Cas no 99260-68-1 (Saquayamycin B1)

Saquayamycin B1 structure
Productnaam:Saquayamycin B1
Saquayamycin B1 Chemische en fysische eigenschappen
Naam en identificatie
-
- Saquayamycin B1
- 99260-68-1
- CHEBI:221973
- (3R,4aR,12bS)-9-[(1R,3R,5S,8S,10R,12R,14R)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]-3,4a,8,12b-tetrahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
- CHEMBL2071399
- (3R,4aR,12bS)-9-((2S,4aS,5aR,7R,9R,9aR,10aR)-2,9-dimethyl-3-oxo-4,4a,5a,6,7,9,9a,10a-octahydrodipyrano(4,2-a:4',3'-e)(1,4)dioxin-7-yl)-3,4a,8,12b-tetrahydroxy-3-methyl-2,4-dihydrobenzo(a)anthracene-1,7,12-trione
- (3R,4aR,12bS)-9-((1R,3R,5S,8S,10R,12R,14R)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo(8.4.0.03,8)tetradecan-12-yl)-3,4a,8,12b-tetrahydroxy-3-methyl-2,4-dihydrobenzo(a)anthracene-1,7,12-trione
- (3R,4aR,12bS)-9-[(1R,3R,5S,8S,10R,12R,14R)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.0(3),?]tetradecan-12-yl]-3,4a,8,12b-tetrahydroxy-3-methyl-2,4-dihydrotetraphene-1,7,12-trione
- (3R,4aR,12bS)-9-[(2S,4aS,5aR,7R,9R,9aR,10aR)-2,9-dimethyl-3-oxo-4,4a,5a,6,7,9,9a,10a-octahydrodipyrano[4,2-a:4',3'-e][1,4]dioxin-7-yl]-3,4a,8,12b-tetrahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
-
- Inchi: 1S/C31H32O12/c1-12-17(32)8-20-28(41-12)43-27-13(2)40-18(9-19(27)42-20)14-4-5-15-22(24(14)34)25(35)16-6-7-30(38)11-29(3,37)10-21(33)31(30,39)23(16)26(15)36/h4-7,12-13,18-20,27-28,34,37-39H,8-11H2,1-3H3/t12-,13+,18+,19+,20-,27+,28-,29-,30-,31-/m0/s1
- InChI-sleutel: CTSPXNCFVRSKKD-AYIWFLJGSA-N
- LACHT: O1[C@@]2([H])CC([C@H](C)O[C@@]2([H])O[C@]2([H])[C@@]([H])(C)O[C@@]([H])(C3C=CC4=C(C=3O)C(C3C=C[C@@]5(C[C@](C)(CC([C@@]5(C=3C4=O)O)=O)O)O)=O)C[C@@]12[H])=O
Berekende eigenschappen
- Exacte massa: 596.18937645 g/mol
- Monoisotopische massa: 596.18937645 g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 4
- Aantal waterstofbondacceptatoren: 12
- Zware atoomtelling: 43
- Aantal draaibare bindingen: 1
- Complexiteit: 1350
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 10
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 186
- XLogP3: -0.3
- Moleculair gewicht: 596.6
Experimentele eigenschappen
- Dichtheid: 1.59±0.1 g/cm3 (20 ºC 760 Torr),
- Oplosbaarheid: Almost insoluble (0.066 g/l) (25 º C),
Saquayamycin B1 Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TRC | S135018-1000µg |
Saquayamycin B1 |
99260-68-1 | 1000µg |
$253.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-364135-500 µg |
Saquayamycin B1, |
99260-68-1 | ≥98% | 500µg |
¥1,106.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-364135A-1mg |
Saquayamycin B1, |
99260-68-1 | ≥98% | 1mg |
¥1707.00 | 2023-09-05 | |
TRC | S135018-1000μg |
Saquayamycin B1 |
99260-68-1 | 1mg |
$ 253.00 | 2023-04-16 | ||
TRC | S135018-500µg |
Saquayamycin B1 |
99260-68-1 | 500µg |
$155.00 | 2023-05-17 | ||
TRC | S135018-500μg |
Saquayamycin B1 |
99260-68-1 | 500μg |
$ 155.00 | 2023-04-16 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-364135A-1 mg |
Saquayamycin B1, |
99260-68-1 | ≥98% | 1mg |
¥1,707.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-364135-500µg |
Saquayamycin B1, |
99260-68-1 | ≥98% | 500µg |
¥1106.00 | 2023-09-05 |
Saquayamycin B1 Gerelateerde literatuur
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
4. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
5. Book reviews
99260-68-1 (Saquayamycin B1) Gerelateerde producten
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 1935427-67-0(7-Bromo-2-(2-chloroethyl)quinazoline)
- 2167053-68-9(2-amino-N-ethyl-N-propylbutane-1-sulfonamide)
- 932352-51-7(2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl-N-4-(propan-2-yl)phenylacetamide)
- 432017-15-7(2-Ethoxy-4-formyl-6-iodophenyl benzoate)
- 1214375-13-9(Methyl 5,6-dibromopicolinate)
- 2137442-31-8(1H-Pyrazole-3-propanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester)
- 2137574-61-7(5-bromo-6-ethyl-7-methyl-2-propyl-1,2,4triazolo1,5-apyridine)
- 2172513-61-8(5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-3-methylpentanoic acid)
- 1496124-51-6(3-amino-2-(5-methylpyridin-2-yl)propanoic acid)
Aanbevolen leveranciers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
CN Leverancier
Reagentie

Xiamen PinR Bio-tech Co., Ltd.
Goudlid
CN Leverancier
Bulk

Shanghai Jinhuan Chemical CO., LTD.
Goudlid
CN Leverancier
Bulk

Jiangsu Xinsu New Materials Co., Ltd
Goudlid
CN Leverancier
Bulk
